Mavacoxib

Beschreibung

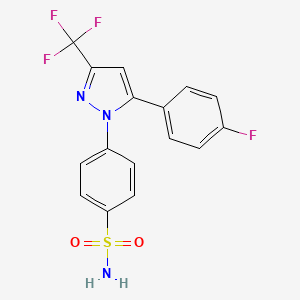

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[5-(4-fluorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F4N3O2S/c17-11-3-1-10(2-4-11)14-9-15(16(18,19)20)22-23(14)12-5-7-13(8-6-12)26(21,24)25/h1-9H,(H2,21,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZNQDOUNXBMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F4N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168880 | |

| Record name | Mavacoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170569-88-7 | |

| Record name | Mavacoxib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170569-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mavacoxib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170569887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mavacoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAVACOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFT7X7SR77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mavacoxib's Mechanism of Action in Canines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mavacoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, is a diaryl-substituted pyrazole with a preferential inhibitory action on the cyclooxygenase-2 (COX-2) enzyme in canines.[1][2][3] Its unique pharmacokinetic profile, characterized by a long terminal half-life and slow body clearance, allows for a less frequent dosing regimen in the management of pain and inflammation associated with osteoarthritis in dogs.[1][4] This document provides a comprehensive overview of the core mechanism of action of this compound in canines, supported by quantitative data, detailed experimental protocols from key studies, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Preferential COX-2 Inhibition

The primary mechanism of action of this compound is the inhibition of the cyclooxygenase (COX) enzyme, a critical component in the arachidonic acid metabolic pathway.[5][6][7] COX enzymes convert arachidonic acid into prostaglandin H2 (PGH2), a precursor to various prostaglandins that mediate pain, inflammation, and fever.[1][8][9] There are two main isoforms of COX:

-

COX-1: A constitutive enzyme involved in physiological functions such as maintaining gastrointestinal mucosal integrity and platelet function.[6]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and plays a major role in the synthesis of pro-inflammatory prostaglandins.[6][7]

This compound is a preferential inhibitor of COX-2.[1][10] This selectivity for COX-2 is believed to contribute to its anti-inflammatory and analgesic effects while potentially reducing the risk of adverse effects associated with the inhibition of COX-1, such as gastrointestinal ulceration.[11] In vitro canine whole blood assays have demonstrated that this compound is approximately 128-fold more selective for COX-2 over COX-1.[10]

Signaling Pathway of COX-2 Inhibition

The following diagram illustrates the signaling pathway of arachidonic acid metabolism and the point of intervention for this compound.

Pharmacokinetics and Pharmacodynamics

This compound exhibits a unique pharmacokinetic profile in canines, which is central to its long-acting nature. It is characterized by very slow body clearance and a long elimination half-life.[1][4]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound in canines from various studies.

Table 1: Pharmacokinetic Parameters of this compound in Young Adult Laboratory Beagle Dogs

| Parameter | Intravenous (4 mg/kg) | Oral (4 mg/kg, fasted) | Oral (4 mg/kg, fed) |

| Absolute Bioavailability (F) | N/A | 46.1%[8][12][13] | 87.4%[8][12][13] |

| Total Body Plasma Clearance (CL) | 2.7 mL/h/kg[8][12][13] | - | - |

| Apparent Volume of Distribution (Vss) | 1.6 L/kg[8][12][13] | - | - |

| Median Terminal Elimination Half-life (t½) | 15.5 - 19.3 days (range)[12] | 16.6 days (median)[8][12][13] | 16.6 days (median)[8][12][13] |

| Plasma Protein Binding | ~98%[8][12][13] | ~98%[8][12][13] | ~98%[8][12][13] |

| Data from Cox et al. (2010)[12][13] |

Table 2: Population Pharmacokinetics of this compound in Osteoarthritic Dogs

| Parameter | Typical Value | Notes |

| Terminal Elimination Half-life (t½) | 44 days[3][14][15] | A minority of patients (~5%) had half-lives exceeding 80 days.[3][14][15] |

| Oral Clearance (Cl/F) | Dependent on body weight, age, and breed.[3][14][15] | German Shepherds and Labrador Retrievers had 31% higher Cl/F.[3][14][15] |

| Apparent Volume of Distribution (Vd/F) | Dependent on body weight.[3][14][15] | - |

| Data from Cox et al. (2011)[3][15] |

Pharmacodynamics: COX-1/COX-2 Inhibition

The pharmacodynamic effect of this compound is directly related to its inhibition of COX enzymes. The selectivity of this compound for COX-2 has been quantified in canine whole blood assays.

Table 3: In Vitro COX Inhibition by this compound in Canine Whole Blood

| Parameter | Value |

| COX-1:COX-2 Selectivity Ratio | 128[10] |

| Data from Merck Veterinary Manual[10] |

Key Experimental Protocols

The following sections detail the methodologies of pivotal studies that have characterized the pharmacokinetics and clinical efficacy of this compound in canines.

Pharmacokinetic Study in Laboratory Beagle Dogs (Cox et al., 2010)

This study aimed to determine the absolute bioavailability, dose proportionality, and multi-dose pharmacokinetics of this compound in young, healthy adult laboratory Beagle dogs.[12][13]

-

Study Design: A parallel-group study design was utilized.[12]

-

Animals: Young, healthy adult laboratory Beagle dogs were used.[12][13] All procedures were in accordance with the USDA Animal Welfare Act and the Guide for the Care and Use of Laboratory Animals.[12]

-

Drug Administration:

-

Intravenous: A single dose of 4 mg/kg.[12]

-

Oral (fasted): A single dose of 4 mg/kg as a commercial tablet formulation to fasted dogs.[12][13]

-

Oral (fed): A single dose of 4 mg/kg as a commercial tablet formulation with food.[12][13]

-

Dose-proportionality: Single oral doses of 2-12 mg/kg.[12][13]

-

Multi-dose: Oral doses of 2-25 mg/kg with a 2-week interval between the first two doses and a monthly interval thereafter.[12][13]

-

-

Sample Collection: Blood samples were collected for up to 84 days post-dosing to determine plasma this compound concentrations.[12]

-

Analytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography with tandem mass spectrometry (LC/MS/MS) method.[3]

Clinical Efficacy and Safety Study in Osteoarthritic Dogs (Payne-Johnson et al., 2015)

This study was a multi-site, masked, randomized, parallel-group study to compare the efficacy and safety of this compound with carprofen for the treatment of pain and inflammation associated with osteoarthritis in dogs.[14][16]

-

Study Design: A multi-site, masked, randomized, parallel-group study with a double-dummy treatment design over 134 days.[14][16] The study was conducted in compliance with VICH Good Clinical Practice guidelines.[16]

-

Animals: 124 client-owned dogs with clinical and radiographic signs of osteoarthritis.[14][16]

-

Drug Administration:

-

This compound group (n=62): 2 mg/kg orally, with a second dose after 14 days, followed by monthly dosing.[14][16] These dogs also received a daily placebo for carprofen.[16]

-

Carprofen group (n=62): 4 mg/kg orally once daily.[16] These dogs also received a placebo for this compound on the same schedule as the active this compound group.[16]

-

-

Efficacy Assessment: The primary efficacy endpoint was the 'overall improvement' score, a composite of owner assessments of lameness, musculoskeletal pain, and quality of life after approximately six weeks of treatment.[14][16] Veterinarian assessments were also conducted.[14]

-

Safety Assessment: Documented adverse events and clinical pathology parameters were monitored throughout the study.[14]

Mandatory Visualizations

Experimental Workflow: Pharmacokinetic Study

The following diagram illustrates the workflow of the pharmacokinetic study conducted by Cox et al. (2010).

Experimental Workflow: Clinical Trial

The following diagram illustrates the workflow of the clinical trial conducted by Payne-Johnson et al. (2015).

Conclusion

This compound's mechanism of action in canines is centered on its preferential inhibition of the COX-2 enzyme, which leads to a reduction in the synthesis of pro-inflammatory prostaglandins. This targeted action, combined with its unique long-acting pharmacokinetic profile, makes it an effective therapeutic agent for the management of pain and inflammation associated with canine osteoarthritis. The data from rigorous pharmacokinetic and clinical studies provide a strong foundation for its clinical use and dosing regimen. Further research into the downstream effects of prolonged COX-2 inhibition could provide additional insights into its long-term efficacy and safety profile.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound and meloxicam for canine osteoarthritis: a randomised clinical comparator trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. zoetis.com.br [zoetis.com.br]

- 4. zoetis.com.br [zoetis.com.br]

- 5. [PDF] The pharmacokinetics of this compound, a long-acting COX-2 inhibitor, in young adult laboratory dogs. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Arachidonic acid is preferentially metabolized by cyclooxygenase-2 to prostacyclin and prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic/pharmacodynamic modeling for the determination of a cimicoxib dosing regimen in the dog - PMC [pmc.ncbi.nlm.nih.gov]

- 11. www2.zoetis.com.br [www2.zoetis.com.br]

- 12. zoetis.com.br [zoetis.com.br]

- 13. The pharmacokinetics of this compound, a long-acting COX-2 inhibitor, in young adult laboratory dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparative efficacy and safety of this compound and carprofen in the treatment of canine osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Population pharmacokinetics of this compound in osteoarthritic dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. zoetis.com.br [zoetis.com.br]

Mavacoxib's Cyclooxygenase-2 Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mavacoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, is recognized for its preferential and long-acting inhibition of cyclooxygenase-2 (COX-2).[1][2] This selective action is crucial for its therapeutic efficacy in managing pain and inflammation, particularly in veterinary medicine for conditions like degenerative joint disease in dogs.[3][4] Understanding the nuances of its interaction with the COX enzymes is paramount for researchers and drug development professionals. This technical guide provides an in-depth analysis of this compound's COX-2 selectivity, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.

Cyclooxygenase is a critical enzyme in the synthesis of prostaglandins from arachidonic acid.[5] Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in physiological functions such as gastrointestinal protection and platelet aggregation, and COX-2, which is predominantly induced during inflammation and contributes to pain and inflammatory processes.[5][6][7] The therapeutic goal of selective COX-2 inhibitors like this compound is to mitigate inflammation and pain by targeting COX-2 while sparing the protective functions of COX-1, thereby reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs.[6][7]

Quantitative Analysis of COX-1 and COX-2 Inhibition

The selectivity of this compound for COX-2 over COX-1 has been quantified in various in vitro studies, most notably through the use of canine whole blood assays. These assays measure the concentration of the drug required to inhibit 50% of the enzyme's activity (IC50). The ratio of IC50 values for COX-1 versus COX-2 provides a quantitative measure of selectivity.

A key study by Lees et al. established the inhibitory concentrations of this compound in canine whole blood, providing a clear picture of its selectivity profile. The data from this study is summarized in the table below.

| Inhibitory Concentration | COX-1 (μg/mL) | COX-2 (μg/mL) | COX-1:COX-2 Ratio |

| IC20 | 2.46 | - | - |

| IC50 | - | 0.394 | - |

| IC80 | - | 1.280 | - |

| (Data sourced from Lees et al., 2014)[1] |

These values indicate that a significantly lower concentration of this compound is required to inhibit COX-2 compared to COX-1, underscoring its COX-2 selectivity. For comparative purposes, the same study noted that the potency ratios for COX-1 and COX-2 were similar for this compound and the comparator drug, carprofen.[1]

Experimental Protocols

The determination of NSAID cyclooxygenase selectivity is commonly performed using in vitro whole blood assays. The following is a detailed methodology adapted from established protocols for canine whole blood assays.[8][9][10][11]

Canine Whole Blood Assay for COX-1 and COX-2 Inhibition

Objective: To determine the in vitro potency and selectivity of this compound in inhibiting COX-1 and COX-2 in a canine whole blood matrix.

Materials:

-

Freshly collected canine whole blood (anticoagulated with heparin for the COX-2 assay).

-

This compound stock solution (dissolved in a suitable solvent like DMSO).

-

Lipopolysaccharide (LPS) from E. coli (for COX-2 induction).

-

Calcium Ionophore A23187 (for COX-1 stimulation - optional, as clotting induces COX-1).

-

Enzyme-linked immunosorbent assay (ELISA) kits for Thromboxane B2 (TxB2) and Prostaglandin E2 (PGE2).

-

96-well plates.

-

Incubator (37°C).

-

Centrifuge.

Procedure:

COX-1 Activity Measurement (TxB2 Production):

-

Prepare serial dilutions of this compound in a 96-well plate.

-

Add 100 µL of fresh, non-heparinized canine whole blood to each well containing the this compound dilutions and a vehicle control.

-

Allow the blood to clot by incubating at 37°C for 1 hour. This process stimulates platelet activation and subsequent COX-1-mediated TxB2 production.

-

After incubation, centrifuge the plates to separate the serum.

-

Collect the serum and measure the concentration of TxB2 using a specific ELISA kit. TxB2 is a stable metabolite of Thromboxane A2, a primary product of COX-1 in platelets.

COX-2 Activity Measurement (PGE2 Production):

-

Prepare serial dilutions of this compound in a 96-well plate.

-

Add 100 µL of fresh, heparinized canine whole blood to each well.

-

Add LPS to each well to induce the expression of COX-2 in monocytes. A typical concentration is 10 µg/mL.

-

Incubate the plates at 37°C for 24 hours to allow for COX-2 expression and subsequent PGE2 production.

-

After incubation, centrifuge the plates to pellet the blood cells.

-

Collect the plasma and measure the concentration of PGE2 using a specific ELISA kit.

Data Analysis:

-

For both COX-1 and COX-2 assays, plot the concentration of this compound against the percentage inhibition of TxB2 or PGE2 production, respectively.

-

Calculate the IC50 values, which represent the concentration of this compound required to inhibit 50% of the respective enzyme's activity, using non-linear regression analysis.

-

The COX-2 selectivity ratio is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.

Signaling Pathways and Experimental Workflow

The mechanism of action of this compound and the workflow of the selectivity assays can be visualized through the following diagrams.

Caption: this compound's mechanism of action via selective COX-2 inhibition.

The diagram above illustrates the central role of COX-2 in the inflammatory cascade, converting arachidonic acid into pro-inflammatory prostaglandins like PGE2. This compound exerts its therapeutic effect by selectively inhibiting COX-2, thereby blocking this pathway.

Caption: Workflow for determining this compound's COX-1 and COX-2 selectivity.

This workflow diagram outlines the key steps in the canine whole blood assay used to quantify the inhibitory activity of this compound on both COX isoforms.

Downstream Effects and Further Research

Beyond its direct anti-inflammatory effects, research has suggested that this compound may have anti-proliferative and pro-apoptotic effects on certain canine cancer cell lines.[4][5][12] These effects may, in some instances, be independent of COX-2 expression, indicating alternative mechanisms of action that warrant further investigation.[13] For example, studies have shown that COX-2 derived PGE2 can activate molecules like CD44 and MMP-2, which are involved in cell invasion, suggesting that this compound's inhibition of PGE2 production could have broader therapeutic implications.[5]

Conclusion

This compound's pharmacological profile is characterized by its significant selectivity for the COX-2 enzyme. This selectivity, robustly demonstrated through in vitro assays such as the canine whole blood assay, is the foundation of its therapeutic efficacy and favorable safety profile compared to non-selective NSAIDs. The detailed methodologies and signaling pathways presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of this compound's mechanism of action and its clinical implications. Further exploration into its COX-2 independent effects may unveil novel therapeutic applications for this long-acting coxib.

References

- 1. zoetis.com.br [zoetis.com.br]

- 2. researchgate.net [researchgate.net]

- 3. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The long-acting COX-2 inhibitor this compound (Trocoxil™) has anti-proliferative and pro-apoptotic effects on canine cancer cell lines and cancer stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 7. Combing COX-2 selectivity and tissue selectivity: a new generation of NSAIDs? - Veterinary Practice [veterinary-practice.com]

- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 9. avmajournals.avma.org [avmajournals.avma.org]

- 10. Determination of expression of cyclooxygenase-1 and -2 isozymes in canine tissues and their differential sensitivity to nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyclooxygenase selectivity of nonsteroidal anti-inflammatory drugs in canine blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 13. The selective cyclooxygenase-2 inhibitor this compound (Trocoxil) exerts anti-tumour effects in vitro independent of cyclooxygenase-2 expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Mavacoxib in Canines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mavacoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, is recognized for its preferential inhibition of the cyclooxygenase-2 (COX-2) isoform.[1][2] This selective action provides analgesic and anti-inflammatory effects, making it a therapeutic option for managing pain and inflammation associated with degenerative joint disease in dogs.[3] A distinguishing feature of this compound is its exceptionally long duration of action, which is a direct consequence of its unique pharmacokinetic profile, characterized by a very slow body clearance and a long elimination half-life.[1][2][4] This guide provides a comprehensive technical examination of the pharmacokinetics of this compound in dogs, presenting key data, experimental methodologies, and a visual representation of its physiological journey.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been investigated in both healthy laboratory dogs and in the target clinical population of osteoarthritic dogs. These studies reveal significant differences influenced by factors such as age, body weight, and feeding state.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Young Adult Beagle Dogs

| Parameter | Intravenous (4 mg/kg) | Oral (4 mg/kg) - Fasted | Oral (4 mg/kg) - Fed |

| Cmax (µg/mL) | - | Not specified | 2.05 (at 1h post-dose)[5] |

| Tmax (days) | - | Not specified | < 1[3][6][7] |

| AUC₀-∞ (day*µg/mL) | Not specified | Not specified | Not specified |

| t½ (days) | 15.5 - 19.3 (range)[5] | 9.6 - 38.6 (range) | 9.6 - 38.6 (range) |

| Cl (mL/h/kg) | 2.7[5][8] | - | - |

| Vdss (L/kg) | 1.6[5][8] | - | - |

| F (%) | - | 46.1[3][5][6][7][8] | 87.4[3][5][6][7][8] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; Cl: Total body plasma clearance; Vdss: Apparent volume of distribution at steady-state; F: Absolute bioavailability.

Table 2: Population Pharmacokinetic Parameters of this compound in Osteoarthritic Dogs

| Parameter | Typical Value | Observations |

| t½ (days) | 44[2][9] | A minority of patients (~5%) exhibited half-lives exceeding 80 days.[2][9] |

| Cl/F | Dependent on BW, age, and breed | German Shepherds and Labrador Retrievers had 31% higher clearance.[9] |

| Vd/F | Dependent on BW | - |

t½: Terminal elimination plasma half-life; Cl/F: Oral clearance; Vd/F: Apparent volume of distribution; BW: Body weight.

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound is well-absorbed after oral administration, with its bioavailability significantly influenced by the presence of food.[3][6][7] Administration with a meal nearly doubles the bioavailability from 46% in fasted dogs to 87% in fed dogs.[3][5][6][7][8] Peak plasma concentrations are rapidly achieved, typically within 24 hours.[3][6][7]

Once absorbed, this compound is highly bound to plasma proteins (approximately 98%) and is extensively distributed throughout the body.[3][5][6][7][8] The volume of distribution at steady-state is approximately 1.6 L/kg.[5][8]

A key feature of this compound's pharmacokinetics is its very limited biotransformation and renal excretion.[1][2][4] The primary route of elimination is through biliary secretion of the unchanged drug into the feces.[1][2][4] This slow clearance is the principal reason for its prolonged elimination half-life.

Experimental Protocols

The pharmacokinetic data presented were derived from multiple studies employing rigorous methodologies.

Absolute Bioavailability and Dose Proportionality Study

-

Subjects: Young, healthy adult laboratory Beagle dogs.[5][8]

-

Study Design: A three-treatment, three-period, three-sequence crossover design was used for the bioavailability portion. Dogs received a single intravenous dose of this compound (4 mg/kg), a single oral dose in a fasted state (4 mg/kg), and a single oral dose in a fed state (4 mg/kg).[5] Dose proportionality was evaluated in separate studies with single oral doses ranging from 2-12 mg/kg in Beagles and multiple oral doses of 5-25 mg/kg in Beagle-sized Mongrel dogs.[5][8]

-

Sample Collection: Blood samples were collected at predetermined time points following drug administration.

-

Analytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography with mass spectrometry (LC-MS) method.

-

Pharmacokinetic Analysis: Noncompartmental analysis was used to determine the key pharmacokinetic parameters.[5]

Population Pharmacokinetic Study in Osteoarthritic Dogs

-

Subjects: Two field trials were conducted with client-owned dogs diagnosed with osteoarthritis.[2][9] A total of 286 dogs were included in the analysis.[9]

-

Dosing Regimen: Dogs received either 4 mg/kg (Study 1) or 2 mg/kg (Study 2) of this compound.[2][9] The manufacturer's recommended dosage is an initial dose of 2 mg/kg, followed by a second dose 14 days later, and then monthly dosing.

-

Sample Collection: Trough blood samples and samples collected 4-10 months after the last dose were analyzed.[2][9]

-

Pharmacokinetic Modeling: A one-compartment linear model was fitted to the concentration data to estimate oral clearance (Cl/F) and apparent volume of distribution (Vd/F).[9] The influence of covariates such as body weight, age, and breed was also assessed.[9]

Conclusion

The pharmacokinetics of this compound in dogs are distinguished by its high oral bioavailability when administered with food, extensive plasma protein binding, and a remarkably slow elimination primarily through biliary excretion of the parent drug. This results in a prolonged terminal half-life, which is even more pronounced in the older, heavier osteoarthritic patient population compared to young, healthy laboratory dogs. These unique pharmacokinetic properties underpin the long-dosing interval of this compound, a key consideration in its clinical application for the management of chronic pain and inflammation in dogs. Further research into the factors contributing to the variability in half-life among individual dogs could further optimize its therapeutic use.

References

- 1. Pharmacokinetics, pharmacodynamics, toxicology and therapeutics of this compound in the dog: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ec.europa.eu [ec.europa.eu]

- 4. Pharmacokinetics, pharmacodynamics, toxicology and therapeutics of this compound in the dog: a review [agris.fao.org]

- 5. zoetis.com.br [zoetis.com.br]

- 6. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 7. ec.europa.eu [ec.europa.eu]

- 8. The pharmacokinetics of this compound, a long-acting COX-2 inhibitor, in young adult laboratory dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Population pharmacokinetics of this compound in osteoarthritic dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Mavacoxib in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacodynamics of mavacoxib, a long-acting, cyclooxygenase-2 (COX-2) selective non-steroidal anti-inflammatory drug (NSAID), as demonstrated in animal models. This compound is primarily used in veterinary medicine for the management of pain and inflammation associated with osteoarthritis (OA) in dogs. Its unique pharmacokinetic profile directly influences its pharmacodynamic effects, allowing for a distinct monthly dosing schedule. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological and procedural frameworks.

Core Mechanism of Action: Preferential COX-2 Inhibition

This compound, a member of the coxib class and a diarylsubstituted pyrazole, exerts its anti-inflammatory, analgesic, and antipyretic effects through the preferential inhibition of the COX-2 enzyme.[1] The cyclooxygenase enzyme is central to the arachidonic acid cascade, converting it into prostaglandins, which are key mediators of inflammation, pain, and fever.[1]

There are two primary isoforms of the enzyme:

-

COX-1: A constitutive enzyme responsible for producing prostaglandins that mediate essential physiological functions, including gastrointestinal mucosal protection and platelet aggregation.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary source of prostaglandins that mediate pain and inflammation.[1][2]

This compound's chemical structure allows it to selectively bind to and inhibit COX-2 while having a lesser effect on COX-1 at therapeutic concentrations. This preferential action is the basis for its efficacy in treating inflammatory conditions while aiming to reduce the risk of gastrointestinal side effects associated with non-selective NSAIDs.[2]

Figure 1: this compound's Mechanism of Action.

Quantitative Pharmacodynamic & Pharmacokinetic Data

The unique pharmacodynamic profile of this compound is intrinsically linked to its pharmacokinetic properties, most notably its exceptionally long elimination half-life. This allows for sustained therapeutic plasma concentrations with infrequent dosing.[3][4]

Table 1: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Healthy Young Beagles | Osteoarthritic Dogs (Client-Owned) | Reference(s) |

| Oral Bioavailability (F) | 46.1% (Fasted) / 87.4% (Fed) | 23.9% lower bioavailability noted in one field study vs. another | [5][6] |

| Elimination Half-Life (t½) | Median: 16.6 days (Range: 7.9 - 38.8 days) | Typical: 44 days (~5% of patients >80 days) | [2][3][5][6] |

| Plasma Protein Binding | ~98% | ~98% | [5] |

| Total Body Clearance (IV) | 2.7 mL/h/kg | Not directly measured, but lower than in healthy dogs | [3][5] |

| Volume of Distribution (Vss) | 1.6 L/kg | Dependent on body weight | [3][5] |

Table 2: In Vitro COX Inhibition in Canine Whole Blood

This table shows the plasma concentrations of this compound required to achieve specific levels of COX inhibition in canine whole blood assays. These values are compared to the actual trough concentrations measured in clinical subjects, demonstrating high-level inhibition of COX-2 at therapeutic doses.

| Inhibition Level | COX-1 Inhibition (µg/mL) | COX-2 Inhibition (µg/mL) | Reference(s) |

| IC50 | 1.01 | 0.08 | [1] |

| IC80 | 3.33 | 0.20 | [1] |

| IC95 | 11.00 | 0.50 | [1] |

| --- | --- | --- | --- |

| Clinical Trough Plasma Level (Dose 1) | - | 0.52 µg/mL | [1] |

| Clinical Trough Plasma Level (Dose 5) | - | 1.11 µg/mL | [1] |

Note: ICx refers to the concentration of drug required to inhibit enzyme activity by x%.

Table 3: Clinical Efficacy in Canine Osteoarthritis Models

| Study Design | This compound Group | Comparator Group | Key Efficacy Outcome | Reference(s) |

| Multi-site, randomized, 134-day study | 62 dogs (2 mg/kg) | Carprofen (62 dogs) | Overall Improvement: 93.4% (this compound) vs. 89.1% (Carprofen). This compound demonstrated non-inferiority. | [7] |

| Randomized, 12-week comparator trial | 55 dogs (2 mg/kg) | Meloxicam (56 dogs) | Similar improvements in ground reaction forces and validated clinical metrology instruments for both groups. | [8][9][10][11] |

| Randomized, blind, 6-week study | (N not specified) | Enflicoxib / Placebo | Superiority over placebo demonstrated from day 14 onwards. Non-inferiority to enflicoxib confirmed. | [12][13][14] |

Experimental Protocols

Detailed and reproducible methodologies are critical for evaluating pharmacodynamic effects. Below are representative protocols for key experiments used to characterize this compound.

Protocol 1: Canine Osteoarthritis Clinical Efficacy Trial (Synthesized)

This protocol is a composite based on methodologies from several published field studies.[7][9]

-

Animal Selection:

-

Species: Client-owned dogs.

-

Inclusion Criteria: Dogs over 1 year of age with a confirmed diagnosis of osteoarthritis in one or more appendicular joints (e.g., hip, stifle, elbow) based on physical examination and radiographic evidence. Presence of chronic lameness and pain.

-

Exclusion Criteria: Concurrent diseases (e.g., renal or hepatic insufficiency), pregnancy or lactation, treatment with other NSAIDs or corticosteroids within a specified washout period (e.g., 14-30 days), joint surgery within the last 60 days, or gross joint instability.[13][15]

-

-

Study Design:

-

A multi-center, prospective, randomized, blinded, positive-controlled, parallel-group study.

-

Animals are randomly assigned to a treatment group (this compound) or a positive control group (e.g., Carprofen, Meloxicam).

-

Blinding is maintained for owners and assessing veterinarians. A double-dummy design may be used where animals receive one active drug and one placebo to maintain the blind.

-

-

Dosing Regimen:

-

This compound Group: 2 mg/kg orally with food on Day 0, repeated on Day 14, and then once monthly for the duration of the study (e.g., up to 6.5 months).[12]

-

Comparator Group: Dosed according to the manufacturer's summary of product characteristics (e.g., Carprofen once or twice daily; Meloxicam once daily).

-

-

Efficacy Assessments:

-

Primary Endpoint: Owner assessment of "overall improvement" at a specified time point (e.g., Day 42 or Day 60), often using a validated questionnaire like the Canine Brief Pain Inventory (CBPI).

-

Secondary Endpoints:

-

Veterinarian assessments of lameness, pain on palpation, range of motion, and posture at scheduled visits (e.g., Days 0, 14, 42, 84).

-

Objective gait analysis using a force platform to measure Peak Vertical Force (PVF) and Vertical Impulse (VI).

-

-

Blood samples are collected for pharmacokinetic analysis and routine clinical pathology to monitor safety.

-

-

Statistical Analysis:

-

Non-inferiority analysis is used to compare the efficacy of this compound to the positive control. The primary endpoint (percentage of dogs with overall improvement) is compared, and if the lower bound of the confidence interval for the difference is above a pre-defined margin (e.g., -15%), non-inferiority is concluded.

-

Figure 2: Experimental Workflow for a Canine OA Clinical Trial.

Protocol 2: In Vitro Canine Whole Blood COX Inhibition Assay

This protocol outlines the general procedure for determining the COX-1/COX-2 selectivity of an NSAID using canine whole blood, a method established as highly relevant to the in vivo clinical situation.[16][17]

-

Blood Collection: Collect fresh heparinized whole blood from healthy dogs.

-

Assay Preparation: Aliquot blood samples into tubes containing various concentrations of this compound (or vehicle control).

-

COX-1 Activity Measurement:

-

Allow the blood to clot at 37°C for a defined period (e.g., 60 minutes) to induce platelet aggregation and subsequent COX-1-mediated thromboxane B2 (TXB2) synthesis.

-

Centrifuge the samples to obtain serum.

-

Measure TXB2 concentration in the serum using a validated method (e.g., ELISA).

-

-

COX-2 Activity Measurement:

-

To another set of aliquots, add a COX-2 inducing agent, typically Lipopolysaccharide (LPS), and incubate at 37°C for an extended period (e.g., 24 hours).

-

Centrifuge the samples to obtain plasma.

-

Measure the concentration of Prostaglandin E2 (PGE2) in the plasma using a validated method (e.g., ELISA).

-

-

Data Analysis:

-

For both COX-1 (TXB2) and COX-2 (PGE2), plot the percentage of inhibition against the drug concentration.

-

Use non-linear regression to calculate the IC50, IC80, and IC95 values for each isoenzyme.

-

The selectivity ratio is often calculated as IC50(COX-1) / IC50(COX-2). A higher ratio indicates greater selectivity for COX-2.

-

Relationship Between Pharmacokinetics and Pharmacodynamics

The clinical utility of this compound is defined by the interplay between its slow elimination (pharmacokinetics) and its sustained inhibition of COX-2 (pharmacodynamics). The long half-life ensures that plasma concentrations remain above the COX-2 IC80/IC95 for an extended period, justifying the monthly dosing interval after an initial loading phase. This relationship minimizes fluctuations in drug levels, providing consistent pain and inflammation control.[4]

Figure 3: PK/PD Relationship of this compound.

Other Pharmacodynamic Effects: Anti-Neoplastic Activity

Beyond its anti-inflammatory properties, in vitro studies have revealed potential anti-neoplastic effects of this compound. These studies, conducted on various canine cancer cell lines, demonstrate that this compound can inhibit cell proliferation and induce apoptosis (programmed cell death).[18]

In one study, this compound was shown to be more effective than the less selective NSAID carprofen at inhibiting the viability of canine osteosarcoma, mast cell tumor, and hemangiosarcoma cell lines.[18] For instance, the IC50 value for this compound in the C2-S mast cell tumor line was 29.3 µM.[18] Notably, these cytotoxic effects may occur in a manner independent of COX-2 expression levels, suggesting an alternative mechanism of action in cancer cells.[19] While these findings are from in vitro models, they highlight a potential secondary pharmacodynamic effect of this compound that warrants further investigation in preclinical and clinical oncology settings.

Conclusion

The pharmacodynamics of this compound in animal models are well-characterized, demonstrating it to be an effective, preferential COX-2 inhibitor for the management of canine osteoarthritis. Its primary mechanism is the sustained inhibition of prostaglandin synthesis, leading to potent anti-inflammatory and analgesic effects. This pharmacodynamic activity is uniquely enabled by its pharmacokinetic profile, particularly its very long elimination half-life, which supports a convenient monthly dosing regimen. Clinical trials have consistently shown its efficacy to be non-inferior to daily-dosed NSAIDs like carprofen and meloxicam, with a comparable safety profile.[7][12] Further research into its COX-independent, anti-neoplastic properties may open new avenues for its therapeutic use. This guide provides the foundational data and methodologies for professionals engaged in the research and development of anti-inflammatory therapeutics.

References

- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 2. zoetis.com.br [zoetis.com.br]

- 3. The pharmacokinetics of this compound, a long-acting COX-2 inhibitor, in young adult laboratory dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics, pharmacodynamics, toxicology and therapeutics of this compound in the dog: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. zoetis.com.br [zoetis.com.br]

- 6. researchgate.net [researchgate.net]

- 7. Comparative efficacy and safety of this compound and carprofen in the treatment of canine osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. zoetis.com.br [zoetis.com.br]

- 10. This compound and meloxicam for canine osteoarthritis: a randomised clinical comparator trial | Semantic Scholar [semanticscholar.org]

- 11. This compound and meloxicam for canine osteoarthritis: a randomised clinical comparator trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. Enflicoxib for canine osteoarthritis: A randomized, blind, multicentre, non-inferiority clinical trial compared to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. daxocox.co.uk [daxocox.co.uk]

- 15. Enflicoxib for canine osteoarthritis: A randomized, blind, multicentre, non-inferiority clinical trial compared to this compound | PLOS One [journals.plos.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. The long-acting COX-2 inhibitor this compound (Trocoxil™) has anti-proliferative and pro-apoptotic effects on canine cancer cell lines and cancer stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Mavacoxib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mavacoxib is a long-acting, non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class.[1] It is primarily used in veterinary medicine to manage pain and inflammation associated with degenerative joint disease in dogs.[2][3] this compound's therapeutic effect stems from its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2] This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies.

Chemical Structure and Properties

This compound is chemically known as 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide.[4] It is a diaryl-substituted pyrazole, structurally similar to celecoxib.[3] The presence of a trifluoromethyl group and a fluorophenyl group are key features of its structure.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | [4] |

| Synonyms | Trocoxil, PHA-739521 | [4] |

| Molecular Formula | C₁₆H₁₁F₄N₃O₂S | [4] |

| Molecular Weight | 385.34 g/mol | [4] |

| pKa | 9.57 | [3] |

| Aqueous Solubility | 6 µg/mL (at room temperature) | [3] |

| Solubility in DMSO | 77 mg/mL | [5] |

| Solubility in Ethanol | 77 mg/mL | [5] |

Mechanism of Action: Selective COX-2 Inhibition

This compound exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme.[2] The cyclooxygenase enzyme exists in two main isoforms, COX-1 and COX-2. COX-1 is a constitutive enzyme involved in physiological functions such as gastrointestinal protection and platelet aggregation.[1] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and mediates the production of prostaglandins involved in pain and inflammation.[1]

By preferentially inhibiting COX-2 over COX-1, this compound reduces the synthesis of pro-inflammatory prostaglandins (like PGE₂) from arachidonic acid, thereby mitigating pain and inflammation with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1][2]

References

- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 2. Selective inhibition of cyclooxygenase‐2 by enflicoxib, its enantiomers and its main metabolites in vitro in canine blood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zoetis.com.br [zoetis.com.br]

- 4. This compound | C16H11F4N3O2S | CID 9843089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics, pharmacodynamics, toxicology and therapeutics of this compound in the dog: a review [agris.fao.org]

In Vitro Effects of Mavacoxib on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of Mavacoxib, a long-acting selective cyclooxygenase-2 (COX-2) inhibitor, on various cancer cell lines. This compound has demonstrated significant anti-proliferative and pro-apoptotic activities, suggesting its potential as a therapeutic agent in oncology.[1][2][3] This document synthesizes key quantitative data, details common experimental protocols used to assess its efficacy, and illustrates the proposed signaling pathways.

Quantitative Data Summary: Cytotoxicity of this compound

This compound has been shown to be cytotoxic to a range of canine cancer cell lines, with varying degrees of sensitivity. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below. These values represent the concentration of this compound required to inhibit the metabolic activity or proliferation of 50% of the cancer cells.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| C2-S | Mast Cell Tumour | 29.3 | [2] |

| KTOSA5 (CD34+) | Osteosarcoma | 36.03 | [1] |

| SB | Hemangiosarcoma | >100 | [2] |

| 3132 | Lymphoma | >100 | [2] |

| J3T | Glioma | >100 | [2] |

| CSKOS | Osteosarcoma | >100 | [2] |

| D17 | Osteosarcoma | 152.7 | [1] |

| CPEK (Normal) | Keratinocytes | 87.1 | [1] |

Note: The data indicates that different cancer cell lines exhibit varied sensitivity to this compound. For instance, the C2-S mast cell tumor cell line is notably more sensitive than several other tested lines. Interestingly, some cancer cell lines showed less sensitivity than normal keratinocytes in this particular study.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the in vitro effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound dose.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

Annexin V is a cellular protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Migration Assay (Transwell Assay)

The transwell migration assay, also known as the Boyden chamber assay, is used to assess the migratory capacity of cancer cells in response to a chemoattractant.

Protocol:

-

Chamber Preparation: Place cell culture inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.

-

Chemoattractant Addition: Add media containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Cell Seeding: Seed cancer cells, pre-treated with this compound or a vehicle control, in serum-free media into the upper chamber of the inserts.

-

Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours).

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., Crystal Violet).

-

Quantification: Count the number of migrated cells in several random fields under a microscope. Alternatively, the stain can be eluted and the absorbance measured.

Signaling Pathways and Visualizations

This compound's anti-cancer effects are, at least in part, attributed to its ability to induce apoptosis. Interestingly, studies have shown that this apoptosis may occur through a caspase-independent pathway.[1][4] This suggests that this compound can overcome resistance to traditional chemotherapy that often relies on caspase-dependent cell death.

Proposed this compound-Induced Apoptotic Pathway

The current understanding of this compound's mechanism of action in inducing apoptosis in cancer cells suggests a pathway that may not rely on the activation of caspases 2, 8, and 9, or the effector caspase 3.[1] Instead, it appears to involve the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. While this compound treatment does not appear to alter the levels of the pro-apoptotic protein Bax, it has been observed to increase the expression of the anti-apoptotic protein Bcl-2 in some contexts.[1] This seemingly contradictory finding suggests a complex regulatory mechanism that warrants further investigation. It is hypothesized that this compound may disrupt the mitochondrial membrane potential, leading to the release of other pro-apoptotic factors like Apoptosis Inducing Factor (AIF), which can trigger DNA fragmentation and cell death in a caspase-independent manner.

Caption: Proposed caspase-independent apoptotic pathway induced by this compound in cancer cells.

Experimental Workflow for Assessing this compound's In Vitro Effects

The following diagram outlines a typical experimental workflow for characterizing the anti-cancer properties of this compound in vitro.

References

- 1. profiles.foxchase.org [profiles.foxchase.org]

- 2. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A caspase-independent apoptosis pathway | The Scientist [the-scientist.com]

- 4. The long-acting COX-2 inhibitor this compound (Trocoxil™) has anti-proliferative and pro-apoptotic effects on canine cancer cell lines and cancer stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Mavacoxib for Canine Osteoarthritis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mavacoxib, a long-acting, cyclooxygenase-2 (COX-2) selective non-steroidal anti-inflammatory drug (NSAID), presents a unique therapeutic option for the management of pain and inflammation associated with osteoarthritis (OA) in dogs. Its distinct pharmacokinetic profile, characterized by a prolonged terminal half-life, allows for a less frequent dosing regimen compared to traditional daily-administered NSAIDs. This technical guide provides an in-depth overview of this compound for researchers and drug development professionals. It consolidates key data on its mechanism of action, pharmacokinetics, clinical efficacy, and safety. Detailed experimental protocols for pivotal clinical trials, force platform analysis, and in vitro COX inhibition assays are presented to facilitate the design and interpretation of future research.

Mechanism of Action

This compound is a diarylsubstituted pyrazole compound that functions as a selective inhibitor of the COX-2 enzyme.[1] The arachidonic acid cascade is a central pathway in the inflammatory response, where the COX enzymes (COX-1 and COX-2) play a pivotal role in the conversion of arachidonic acid to prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.[1][2]

COX-1 is a constitutive enzyme involved in physiological functions, including gastrointestinal protection and platelet aggregation. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[2] By preferentially inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its analgesic and anti-inflammatory effects, while theoretically minimizing the adverse effects associated with COX-1 inhibition.[1][2]

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4"]; COX1 [label="COX-1\n(Constitutive)", fillcolor="#FBBC05"]; COX2 [label="COX-2\n(Inducible)", fillcolor="#EA4335"]; Prostaglandins_Physiological [label="Prostaglandins\n(Physiological Functions)\n- GI Protection\n- Platelet Aggregation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Prostaglandins_Inflammatory [label="Prostaglandins\n(Inflammation, Pain, Fever)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> COX1; Arachidonic_Acid -> COX2; COX1 -> Prostaglandins_Physiological; COX2 -> Prostaglandins_Inflammatory; this compound -> COX2 [label="Inhibition", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; }

Caption: this compound's selective inhibition of the COX-2 pathway.Pharmacokinetics

This compound exhibits a unique pharmacokinetic profile in dogs, characterized by a very long terminal half-life. This prolonged duration of action is attributed to its slow body clearance.[3][4] Elimination occurs primarily through biliary secretion and excretion of the unchanged drug in the feces, with minimal biotransformation and renal excretion.[3][4]

The oral bioavailability of this compound is significantly influenced by food. In fed dogs, bioavailability is approximately 87%, whereas in fasted dogs, it is reduced to 46%.[5] this compound is highly protein-bound, at approximately 98%.[5][6]

The terminal half-life of this compound differs between young, healthy laboratory dogs and older dogs with osteoarthritis. In healthy Beagles, the median terminal half-life is around 16.6 days.[5] However, in osteoarthritic dogs, the typical terminal half-life is considerably longer, at approximately 44 days, with a small percentage of dogs exhibiting half-lives exceeding 80 days.[7] This difference is primarily associated with the greater median body weight and age of the clinical population.[3][4][7]

Table 1: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Healthy Young Adult Beagles (4 mg/kg) | Osteoarthritic Dogs (2 mg/kg) | Reference(s) |

| Absolute Bioavailability (Fasted) | 46.1% | - | [5] |

| Absolute Bioavailability (Fed) | 87.4% | - | [5] |

| Terminal Elimination Half-life (t½) | Median: 16.6 days (Range: 7.9-38.8 days) | Typical: 44 days (Some >80 days) | [5][7] |

| Total Body Plasma Clearance (IV) | 2.7 mL/h/kg | - | [5][6] |

| Apparent Volume of Distribution (Vd) | 1.6 L/kg | Dependent on body weight | [5][6][7] |

| Plasma Protein Binding | ~98% | - | [5][6] |

Clinical Efficacy

Multiple clinical trials have demonstrated the efficacy of this compound in managing the pain and inflammation associated with osteoarthritis in dogs. These studies have often compared this compound to other commonly used NSAIDs, such as carprofen and meloxicam.

A randomized clinical trial comparing this compound to meloxicam in 111 dogs with osteoarthritis of the elbow, hip, or stifle found that both treatments resulted in similar improvements in outcome measures over a 12-week period.[8] Another multi-site, masked, randomized study involving 124 dogs demonstrated that this compound was non-inferior to carprofen in improving the overall condition of dogs with osteoarthritis over 134 days.[9] In this study, 93.4% of dogs treated with this compound showed overall improvement at day 44, compared to 89.1% of dogs treated with carprofen.[9]

Objective measures of lameness, such as force platform analysis, have also been employed to evaluate the efficacy of this compound. A study utilizing force platform analysis in dogs with severe coxofemoral osteoarthritis showed a significant improvement in peak vertical force (PVF) as early as seven days after initiating treatment, with continued improvement over the 180-day study period.[4]

Table 2: Summary of Key Clinical Efficacy Studies

| Study | Comparator | Number of Dogs | Duration | Primary Outcome Measure(s) | Key Findings | Reference(s) |

| Walton et al. (2014) | Meloxicam | 111 | 12 weeks | Ground reaction forces, clinical metrology instruments | Similar improvements in all outcome measures for both groups. | [8] |

| Payne-Johnson et al. (2015) | Carprofen | 124 | 134 days | Owner-assessed overall improvement | This compound was non-inferior to carprofen. | [9] |

| Vilar et al. (2013) | - | 10 | 180 days | Peak Vertical Force (PVF) and Vertical Impulse (VI) | Significant improvement in PVF and VI over time. | [4] |

Safety Profile

The safety of this compound has been evaluated in several clinical trials and overdose studies. The most commonly reported adverse events are related to the gastrointestinal tract and include vomiting and diarrhea.[9] Less common adverse events include apathy, loss of appetite, bloody diarrhea, and melena.[9]

In a comparative study with carprofen, both treatments exhibited a similar safety profile based on documented adverse events and clinical pathology parameters.[9] Overdose studies have shown that repeated doses of 5 mg/kg and 10 mg/kg were not associated with adverse clinical events. At 15 mg/kg, there was evidence of vomiting and softened/mucoid feces, and at 25 mg/kg, gastrointestinal ulceration was observed.[1]

Table 3: Common and Uncommon Adverse Events Associated with this compound

| Frequency | Adverse Event | Reference(s) |

| Common | Vomiting, Diarrhea | [9] |

| Uncommon | Apathy, Appetite loss, Bloody diarrhea, Melaena, Renal disorder | [9] |

| Rare | Gastric ulcer, Small intestine ulcer | [9] |

Experimental Protocols

Clinical Trial: this compound vs. Carprofen (Payne-Johnson et al., 2015)

This study was a multi-site, masked, randomized, parallel-group study employing a double-dummy treatment design.[9]

-

Animal Selection: Client-owned dogs over one year of age with clinical and radiographic signs of osteoarthritis were eligible for inclusion. A complete physical examination, including blood and urine analysis, was performed at screening.[10]

-

Randomization and Blinding: 124 dogs were randomly assigned to receive either this compound or carprofen.[9] To maintain blinding, a double-dummy design was used. Dogs in the this compound group received active this compound tablets and placebo carprofen tablets, while dogs in the carprofen group received active carprofen tablets and placebo this compound tablets. The placebos were identical in appearance to the commercial formulations without the active ingredient.[4][9]

-

Treatment Regimen:

-

Efficacy Assessment: Efficacy was assessed by both the owner and the veterinarian at various time points throughout the 134-day study. The primary efficacy endpoint was the "overall improvement" score, a composite of owner assessments at approximately six weeks.[9]

-

Statistical Analysis: The primary analysis was a "per-protocol" analysis. Non-inferiority of this compound to carprofen was determined using a 15% non-inferiority margin. A 90% confidence interval was calculated on the difference in the percentage of dogs showing "overall improvement" between the two treatment groups. If the lower bound of the confidence interval was greater than -15%, this compound was considered non-inferior to carprofen.[11]

// Nodes Screening [label="Screening of Dogs with OA\n(Physical Exam, Radiographs, Blood/Urine Analysis)", fillcolor="#F1F3F4"]; Randomization [label="Randomization (n=124)", shape=diamond, fillcolor="#FBBC05"]; Group_this compound [label="this compound Group (n=62)\n- Active this compound (2 mg/kg)\n- Placebo Carprofen", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Group_Carprofen [label="Carprofen Group (n=62)\n- Active Carprofen (4 mg/kg)\n- Placebo this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Treatment_Period [label="Treatment Period (134 days)", fillcolor="#F1F3F4"]; Assessment [label="Efficacy and Safety Assessments\n(Owner and Veterinarian)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Non-inferiority)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Screening -> Randomization; Randomization -> Group_this compound; Randomization -> Group_Carprofen; Group_this compound -> Treatment_Period; Group_Carprofen -> Treatment_Period; Treatment_Period -> Assessment; Assessment -> Data_Analysis; }

Caption: Workflow of the this compound vs. Carprofen clinical trial.Force Platform Gait Analysis (Vilar et al., 2013)

This study utilized a force platform to objectively measure the efficacy of this compound in dogs with severe coxofemoral osteoarthritis.[4]

-

Equipment: A single force platform was mounted in a 7-meter runway. Specific details of the force platform manufacturer and model, as well as the data acquisition software, are often proprietary to the research institution but generally consist of a platform with embedded pressure sensors connected to a data acquisition system.[4]

-

Procedure:

-

Dogs were acclimated to the runway and the force platform.

-

Each dog was walked across the force platform at a controlled speed (mean 1.6 ± 0.5 m/s).[4]

-

Data from at least five valid trials (a clean strike of a single paw on the force plate) were recorded for each assessment period.[4]

-

Data were collected at baseline (day 0) and at days 7, 60, and 180 after the initiation of treatment.[4]

-

-

Data Analysis: The primary parameters calculated were the Peak Vertical Force (PVF), which is the maximum vertical force exerted by the limb during stance, and the Vertical Impulse (VI), which is the integral of the vertical force over the stance time. These values are typically normalized to the dog's body weight.[4]

// Nodes Acclimation [label="Dog Acclimation to Runway and Force Platform", fillcolor="#F1F3F4"]; Data_Collection [label="Data Collection\n(Walk across force platform at controlled speed)", fillcolor="#FBBC05"]; Valid_Trials [label="Recording of 5 Valid Trials", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Processing [label="Data Processing and Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Outcome_Measures [label="Calculation of:\n- Peak Vertical Force (PVF)\n- Vertical Impulse (VI)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Acclimation -> Data_Collection; Data_Collection -> Valid_Trials; Valid_Trials -> Data_Processing; Data_Processing -> Outcome_Measures; }

Caption: Workflow for force platform gait analysis in canine OA research.Canine Whole Blood Assay for COX-1 and COX-2 Inhibition

This in vitro assay is used to determine the potency and selectivity of NSAIDs for inhibiting COX-1 and COX-2 in canine blood.

-

COX-1 Activity Measurement:

-

Whole blood is collected from healthy dogs.

-

The blood is allowed to clot for a specified time (e.g., 1 hour) at 37°C in the presence of various concentrations of the test compound (this compound).[12]

-

The clotting process induces platelet aggregation and subsequent activation of COX-1, leading to the production of thromboxane B2 (TxB2).[12]

-

The concentration of TxB2 in the serum is measured using a specific enzyme immunoassay (EIA) kit.

-

-

COX-2 Activity Measurement:

-

Heparinized whole blood is collected from healthy dogs.

-

The blood is incubated with a stimulating agent, such as lipopolysaccharide (LPS) (e.g., 1 µg/mL), for a specified time (e.g., 24 hours) at 37°C in the presence of various concentrations of the test compound.[2][12]

-

LPS induces the expression and activity of COX-2, leading to the production of prostaglandin E2 (PGE2).[12]

-

The concentration of PGE2 in the plasma is measured using a specific EIA kit.

-

-

Data Analysis: The concentrations of the test compound that cause 50% inhibition of COX-1 (IC50 COX-1) and COX-2 (IC50 COX-2) are calculated. The ratio of IC50 COX-1 to IC50 COX-2 provides a measure of the drug's selectivity for COX-2.[12]

Conclusion

This compound is a well-established, efficacious, and generally safe long-acting NSAID for the management of canine osteoarthritis. Its preferential COX-2 inhibition and unique pharmacokinetic profile offer a convenient and effective treatment option. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to design and conduct further studies on this compound or other novel therapies for canine osteoarthritis. A thorough understanding of these methodologies is essential for the generation of robust and comparable data that will ultimately advance the therapeutic landscape for this prevalent and debilitating disease.

References

- 1. kentscientific.com [kentscientific.com]

- 2. Non-inferiority statistics and equivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and meloxicam for canine osteoarthritis: a randomised clinical comparator trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. zoetis.com.br [zoetis.com.br]

- 5. This compound and meloxicam for canine osteoarthritis: a randomised clinical comparator trial | Semantic Scholar [semanticscholar.org]

- 6. Enflicoxib for canine osteoarthritis: A randomized, blind, multicentre, non-inferiority clinical trial compared to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative efficacy and safety of this compound and carprofen in the treatment of canine osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. zoetis.com.br [zoetis.com.br]

- 10. Dog LPS(Lipopolysaccharide) ELISA Kit [elkbiotech.com]

- 11. researchgate.net [researchgate.net]

- 12. Defining the noninferiority margin and analysing noninferiority: An overview - PMC [pmc.ncbi.nlm.nih.gov]

Long-Term Effects of Mavacoxib in Canines: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term effects of Mavacoxib in canines, focusing on its pharmacokinetic profile, clinical efficacy, and safety. This compound is a long-acting, selective cyclooxygenase-2 (COX-2) inhibitor used for the management of pain and inflammation associated with osteoarthritis in dogs.[1][2] Its unique pharmacokinetic properties, characterized by a prolonged terminal half-life, allow for a less frequent dosing schedule compared to other non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] This guide synthesizes data from multiple clinical and pharmacokinetic studies to provide a detailed resource for professionals in the field of veterinary drug development and research.

Pharmacokinetic Profile

This compound exhibits a unique pharmacokinetic profile in dogs, characterized by very slow body clearance and a long elimination half-life.[2] Its absorption is significantly enhanced when administered with food.[3][4] The drug is highly protein-bound, estimated at approximately 98%.[3] Elimination occurs primarily through biliary secretion and excretion of the unchanged drug in feces, with limited biotransformation and renal excretion.[2]

Table 1: Pharmacokinetic Parameters of this compound in Canines

| Parameter | Value | Study Population | Reference |

| Absolute Bioavailability (Fasted) | 46.1% | Young, healthy adult Beagle dogs | [3][4] |

| Absolute Bioavailability (Fed) | 87.4% | Young, healthy adult Beagle dogs | [3][4] |

| Total Body Plasma Clearance | 2.7 mL/h/kg | Young, healthy adult Beagle dogs | [3] |

| Apparent Volume of Distribution at Steady-State | 1.6 L/kg | Young, healthy adult Beagle dogs | [3] |

| Median Terminal Elimination Half-Life (t½) | 16.6 days (range: 7.9–38.8 days) | Young, healthy adult Beagle dogs (n=63) | [3] |

| Typical Terminal Elimination Half-Life (t½) | 44 days | Osteoarthritic dogs | [5] |

| Plasma Protein Binding | ~98% | In vitro and ex vivo studies | [3] |

Note: The terminal half-life of this compound is notably longer in the clinical population of older, heavier osteoarthritic dogs compared to young, healthy laboratory dogs.[2][5] A small sub-population of dogs (<5%) may exhibit a prolonged elimination half-life of more than 80 days.[5]

Long-Term Efficacy in Canine Osteoarthritis

Clinical studies have demonstrated the long-term efficacy of this compound in managing the clinical signs of osteoarthritis in dogs.[1][6][7][8] Force platform analysis, an objective measure of limb function, has shown significant improvement in peak vertical force (PVF) and vertical impulse (VI) in dogs treated with this compound.[6][7][9]

Table 2: Efficacy of this compound in a Long-Term Study Using Force Platform Analysis

| Timepoint | Peak Vertical Force (PVF) (% Body Weight) | Vertical Impulse (VI) (% Body Weight x s) |

| Day 0 (Baseline) | 43.56 | 12.16 |

| Day 180 | 53.02 | 14.84 |

| Data from a study in ten Canarian Presa dogs with severe coxofemoral osteoarthrosis.[10] |

In comparative clinical trials, this compound has been shown to be non-inferior to daily-administered NSAIDs such as Carprofen and Meloxicam.[1][8][11][12]

Table 3: Comparative Efficacy of this compound and Carprofen in Dogs with Osteoarthritis (134-Day Study)

| Treatment Group | Number of Dogs | Overall Improvement (Day 44) |

| This compound | 61 | 93.4% |

| Carprofen | 55 | 89.1% |

| Based on owner assessments in a multi-site, masked, randomized parallel group study.[11] |

Long-Term Safety Profile

The long-term safety of this compound has been evaluated in several clinical trials.[1][8][11][12] The incidence and type of adverse events are generally comparable to other NSAIDs, with the most common being related to the gastrointestinal tract.[11][13]

Table 4: Adverse Events Reported in a 134-Day Comparative Study of this compound and Carprofen

| Treatment Group | Number of Dogs with at Least One Adverse Event | Total Number of Adverse Events |

| This compound | 26 | 29 |

| Carprofen | 25 | 30 |

| An adverse event was defined as any unfavorable and unintended observation, whether or not considered to be product-related.[11] |

Table 5: Adverse Events in a 12-Week Comparative Study of this compound and Meloxicam

| Treatment Group | Number of Dogs with Adverse Events |

| This compound | Not specified, but overall rate similar to Meloxicam |

| Meloxicam | Not specified, but overall rate similar to this compound |

| A total of 24 dogs out of 111 experienced adverse events, with the frequency not differing between groups.[14] |

Experimental Protocols

Pharmacokinetic Studies in Laboratory Beagles

A series of studies were conducted in young, healthy adult Beagle dogs to determine the pharmacokinetic profile of this compound.[3][4]

-

Study Design: These studies included absolute bioavailability, dose-proportionality, and multi-dose investigations.

-

Dosing: this compound was administered intravenously and orally (as the commercial tablet formulation) in both fasted and fed states. Oral doses ranged from 2 to 12 mg/kg.[3]

-

Sample Collection: Blood samples were collected at predetermined time points following drug administration.

-

Analysis: Plasma concentrations of this compound were determined using a validated analytical method. Pharmacokinetic parameters were calculated using non-compartmental analysis.

Long-Term Efficacy and Safety Study (this compound vs. Carprofen)

This was a multi-site, masked, randomized, parallel-group study conducted in client-owned dogs with osteoarthritis over 134 days.[11]

-

Inclusion Criteria: Dogs with clinical and radiographic evidence of osteoarthritis. A 14-day washout period for any prior NSAID treatment was required.[15]

-

Treatment Groups:

-